(E)-1-Chloro-2-propenylbenzene
Description
Contextualization of (E)-1-Chloro-2-propenylbenzene within Halogenated Styrenes Research
This compound is a halogenated aromatic compound. Halogenated styrenes, as a broader class, are of significant interest in chemical research, primarily for their role in polymer science. The incorporation of halogen atoms into styrenic monomers can be used to produce well-defined functionalized polymers and copolymers. rsc.orgresearchgate.net These materials often exhibit unique thermal and mechanical properties. rsc.org Research in this area includes the development of novel synthetic routes to create highly halogenated styrene (B11656) derivatives and the use of specialized catalysts, such as half-titanocenes or scandium-based systems, for their polymerization and copolymerization with olefins like ethylene. rsc.orgresearchgate.netacs.org
Furthermore, structure-toxicity relationship studies have been conducted on some halogenated styrenes to understand how the type and position of the halogen atom influence their metabolic activation and cytotoxicity. nih.govnih.gov For instance, studies on para-halogenated styrenes have shown that their bioactivation and toxicity are related to the properties of the vinyl group. nih.govnih.gov this compound, with its specific ortho-chloro substitution and propenyl group, represents a distinct structure within this scientifically relevant class of molecules.
Significance of Vinylic Halides in Synthetic Organic Chemistry
The defining functional group of this compound is its vinylic chloride moiety, where a chlorine atom is directly attached to a carbon atom of the carbon-carbon double bond. Vinylic halides are exceptionally important intermediates in synthetic organic chemistry due to their versatility. wikipedia.orgsioc-journal.cn They are key building blocks for constructing more complex molecules, particularly through a variety of transition metal-catalyzed cross-coupling reactions. wikipedia.orgfrontiersin.orgresearchgate.net
Prominent examples of these reactions include the Suzuki-Miyaura, Stille, and Heck couplings, which allow for the formation of new carbon-carbon bonds, enabling the synthesis of polysubstituted alkenes and other intricate architectures. wikipedia.orgfrontiersin.org The reactivity of the vinylic halide often depends on the nature of the halogen, with iodides typically being more reactive than chlorides. frontiersin.org
Beyond cross-coupling, vinylic halides can be used to synthesize alkynes through base-induced elimination reactions. wikipedia.org They can also be converted into organometallic reagents, such as Grignard reagents, which are themselves valuable synthetic intermediates. wikipedia.orgbritannica.com The wide array of transformations possible with vinylic halides makes them a cornerstone functional group for the synthesis of natural products, pharmaceuticals, and advanced materials. sioc-journal.cn
Physicochemical and Structural Data
The following tables detail the known structural identifiers and physicochemical properties of this compound.
Detailed Research Findings
Specific research focused exclusively on this compound is limited in publicly available literature. However, its synthesis can be proposed based on established methods in organic chemistry, and its reactivity can be inferred from studies on closely related isomers.
Plausible Synthetic Routes
The synthesis of polysubstituted benzenes often requires a multi-step approach that carefully considers the directing effects of substituents in electrophilic aromatic substitution reactions. A plausible synthesis for this compound could start from chlorobenzene (B131634).
Friedel-Crafts Acylation: Chlorobenzene could be reacted with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This would primarily yield 1-(4-chlorophenyl)propan-1-one, due to the ortho,para-directing nature of the chloro group, with the para product favored due to reduced steric hindrance.
Reduction: The ketone functional group of the resulting product would then be reduced to a methylene (B1212753) group.
Further Steps: Additional steps would be required to introduce the double bond in the correct position, which presents a significant synthetic challenge to achieve the desired isomer selectively.
An alternative strategy could involve starting with propenylbenzene and then introducing the chlorine atom. However, direct chlorination would likely lead to a mixture of ortho and para isomers, requiring separation.
Reactivity Insights from Isomeric Compounds
While direct studies on the reactivity of this compound are scarce, research on its isomer, (E)-1-chloro-4-propenylbenzene, provides valuable insight. In one study, (E)-1-chloro-4-propenylbenzene was reacted with N,N'-dibenzoyl-1,4-benzoquinone diimines in the presence of a Lewis acid (boron trifluoride etherate). acs.org The expected outcome was a carbon-carbon bond-forming reaction. However, the study reported an unexpected result where a carbon-nitrogen bond was formed instead, leading to a complex amino-benzoate product. acs.org This finding highlights that the reaction pathways of halogenated propenylbenzenes can be non-intuitive and are sensitive to the specific reactants and conditions employed.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-[(E)-prop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-2-5-8-6-3-4-7-9(8)10/h2-7H,1H3/b5-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKJZZNHGRQLAI-GORDUTHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560077 | |
| Record name | 1-Chloro-2-[(1E)-prop-1-en-1-yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13271-10-8 | |
| Record name | 1-Chloro-2-[(1E)-prop-1-en-1-yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Reactivity of E 1 Chloro 2 Propenylbenzene and Its Analogs
Electrophilic Addition Reactions to the Propenyl Moiety
The propenyl group in (E)-1-Chloro-2-propenylbenzene contains a carbon-carbon double bond, which is a region of high electron density, making it susceptible to attack by electrophiles. In these reactions, an electrophile adds to the double bond, leading to the formation of a carbocation intermediate. The stability of this carbocation is a key factor in determining the reaction's regioselectivity.
The presence of the phenyl group adjacent to the double bond significantly influences the stability of the carbocation intermediate through resonance. When an electrophile attacks the terminal carbon of the propenyl group, a benzylic carbocation is formed. This carbocation is stabilized by delocalization of the positive charge into the aromatic ring. This stabilization directs the regioselectivity of the addition, favoring the formation of products where the electrophile has added to the terminal carbon and the nucleophile has added to the carbon adjacent to the phenyl group.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions at the allylic carbon of this compound are common due to the chlorine atom being a good leaving group and the stability of the resulting carbocation intermediate. These reactions can proceed through either unimolecular (SN1) or bimolecular (SN2) pathways, depending on the reaction conditions.
The SN1 mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate, which is the rate-determining step. ucalgary.ca The subsequent step involves a rapid attack by a nucleophile on the carbocation. ucalgary.cawikipedia.org this compound is particularly susceptible to SN1 reactions because the resulting cinnamyl carbocation is highly stabilized by resonance. The positive charge can be delocalized across the allylic system and into the benzene (B151609) ring. askfilo.comaskfilo.com
The solvolysis of cinnamyl chloride in polar protic solvents like water or ethanol (B145695) is a classic example of an SN1 reaction. askfilo.comresearchgate.net The high ionizing power of these solvents facilitates the formation of the carbocation. libretexts.org Due to the delocalized nature of the carbocation, nucleophilic attack can occur at two different positions, leading to the formation of two isomeric products. askfilo.comaskfilo.com
Table 3.2.1: Factors Favoring SN1 Reactions
| Factor | Description |
| Substrate Structure | Tertiary > Secondary > Primary. Substrates that form stable carbocations are favored. wikipedia.org |
| Leaving Group | Good leaving groups (e.g., halides, tosylates) are required to facilitate carbocation formation. organic-chemistry.org |
| Solvent | Polar protic solvents (e.g., water, alcohols) stabilize the carbocation intermediate and the leaving group anion. organic-chemistry.org |
| Nucleophile | Weak nucleophiles are typical, as strong nucleophiles would favor an SN2 mechanism. ucalgary.ca |
The SN2 mechanism is a single-step, concerted reaction where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This backside attack results in an inversion of stereochemistry at the reaction center. organic-chemistry.orgmasterorganicchemistry.com For this compound, which is a primary allylic halide, SN2 reactions are also possible, particularly with strong nucleophiles in polar aprotic solvents. organic-chemistry.orgyoutube.com
The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.comsavemyexams.com Steric hindrance around the reaction center can significantly slow down or prevent SN2 reactions. masterorganicchemistry.com However, the primary nature of the allylic carbon in this compound makes it relatively accessible to nucleophilic attack. youtube.com
Table 3.2.2: Factors Favoring SN2 Reactions
| Factor | Description |
| Substrate Structure | Methyl > Primary > Secondary. Less sterically hindered substrates are favored. masterorganicchemistry.com |
| Leaving Group | Good leaving groups are necessary for the concerted mechanism to occur efficiently. organic-chemistry.org |
| Solvent | Polar aprotic solvents (e.g., acetone (B3395972), DMSO) are preferred as they do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity. |
| Nucleophile | Strong, unhindered nucleophiles are required for the single-step displacement. youtube.com |
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally difficult for simple aryl halides because the electron-rich aromatic ring repels nucleophiles. chemistrysteps.com However, the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group can activate the ring towards nucleophilic attack. wikipedia.orgchemistrysteps.comlibretexts.org These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org
In the context of halogenated analogs of this compound, an SNAr reaction would require a halogen substituent on the benzene ring, in addition to the chloro-propenyl side chain. For the reaction to proceed via the common addition-elimination mechanism, an electron-withdrawing group would need to be positioned ortho or para to the halogen on the ring. libretexts.orgbyjus.com The SNAr mechanism is distinct from SN1 and SN2 reactions, which occur at sp3-hybridized carbons. wikipedia.orgbyjus.com
Elimination Reactions (E1 and E2)
Elimination reactions of this compound result in the formation of a more highly conjugated system by removing the chlorine atom and a proton from an adjacent carbon, leading to a new pi bond. These reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism, often competing with substitution reactions. chemistrysteps.comyoutube.com
The E1 mechanism is a two-step process that begins with the formation of a carbocation, the same intermediate as in the SN1 pathway. pharmaguideline.comlumenlearning.com In the second step, a weak base removes a proton from a carbon adjacent to the carbocation, forming a double bond. chemistrysteps.compharmaguideline.com Due to the stability of the cinnamyl carbocation, E1 reactions can occur, especially at higher temperatures and with weak, non-nucleophilic bases. lumenlearning.com
The E2 mechanism is a concerted, one-step reaction where a strong base removes a proton, and the leaving group departs simultaneously to form a double bond. pharmaguideline.comlumenlearning.com This pathway requires an anti-periplanar arrangement of the proton being removed and the leaving group. amazonaws.com For this compound, a strong, sterically hindered base would favor the E2 pathway over the competing SN2 reaction. youtube.comlumenlearning.com The formation of a conjugated diene in the product provides a thermodynamic driving force for the elimination. youtube.com
Table 3.3: Comparison of E1 and E2 Mechanisms
| Feature | E1 Mechanism | E2 Mechanism |
| Kinetics | Unimolecular, rate = k[Substrate] chemistrysteps.com | Bimolecular, rate = k[Substrate][Base] chemistrysteps.com |
| Base Strength | Weak base required chemistrysteps.comlumenlearning.com | Strong base required chemistrysteps.comlumenlearning.com |
| Mechanism | Two steps, via carbocation intermediate pharmaguideline.comlibretexts.org | Concerted, one-step reaction pharmaguideline.comlumenlearning.com |
| Regioselectivity | Zaitsev's rule generally followed (more substituted alkene) lumenlearning.comyoutube.com | Zaitsev's or Hofmann's rule depending on the base and substrate lumenlearning.com |
| Stereochemistry | No specific stereochemical requirement | Requires anti-periplanar geometry amazonaws.com |
| Competing Reaction | SN1 chemistrysteps.comyoutube.com | SN2 chemistrysteps.comlumenlearning.com |
Radical Reactions and Their Mechanisms in Styrene (B11656) Derivatives
Styrene and its derivatives, including this compound, are known to undergo radical reactions, particularly polymerization. study.comepa.gov The presence of the phenyl group stabilizes the radical intermediate formed at the benzylic position, making these compounds susceptible to radical processes.
Free-radical polymerization of styrene derivatives is a chain reaction involving three main steps: initiation, propagation, and termination. study.comijcrt.org
Initiation: A radical initiator, such as benzoyl peroxide or AIBN, decomposes upon heating or UV irradiation to generate free radicals. epa.govlibretexts.org These radicals then add to the double bond of the styrene derivative, forming a stable benzylic radical. ijcrt.orglibretexts.org
Propagation: The newly formed benzylic radical adds to another monomer molecule, extending the polymer chain and regenerating a radical at the end of the growing chain. study.com
Termination: The chain growth is terminated when two growing radical chains combine or disproportionate. study.com
Radical halogenation can also occur, typically at the benzylic position of alkyl-substituted aromatics under UV light or with radical initiators like N-bromosuccinimide (NBS). ucalgary.cawikipedia.orgyoutube.com For a propenylbenzene derivative, radical abstraction of a hydrogen atom would preferentially occur at the benzylic position due to the resonance stabilization of the resulting radical. ucalgary.ca This benzylic radical can then react with a halogen to form a halogenated product. ucalgary.cayoutube.com
Recent research has also explored photoredox catalysis to generate radicals from various precursors, which then add to styrene derivatives. acs.org These reactions often involve the formation of a benzylic radical intermediate, which can be further oxidized to a carbocation and trapped by a nucleophile, leading to difunctionalization of the double bond. acs.org
Rearrangement Pathways in Propenylbenzene Systems
Propenylbenzene systems, particularly those with leaving groups on the propenyl chain, are prone to various rearrangement reactions. These pathways are often dictated by the stability of the carbocation intermediates formed during the reaction. In the case of this compound, the presence of a chlorine atom on the benzene ring and another on the propenyl chain introduces unique electronic factors that influence these rearrangements.
A key mechanistic feature in the rearrangement of propenylbenzene derivatives is neighboring group participation (NGP) , also known as anchimeric assistance. wikipedia.org This phenomenon involves the interaction of a nearby functional group with the reaction center, which can lead to enhanced reaction rates and specific stereochemical outcomes. wikipedia.org
In systems analogous to this compound, the phenyl group itself can act as a neighboring group. The π-electrons of the aromatic ring can participate in the displacement of a leaving group on the β-carbon of the propenyl chain, leading to the formation of a bridged carbocation intermediate known as a phenonium ion . wikipedia.org This delocalization of the positive charge across the aromatic ring significantly stabilizes the intermediate. wikipedia.org The subsequent attack by a nucleophile can occur at different positions, leading to a mixture of products, including those with a rearranged carbon skeleton.
Another significant rearrangement pathway in such systems involves allylic shifts . In reactions of allylic halides, the double bond can migrate, leading to the formation of constitutional isomers. masterorganicchemistry.com For instance, in a nucleophilic substitution reaction, the incoming nucleophile may attack the carbon atom at the other end of the double bond (the γ-position) instead of the carbon bearing the leaving group (the α-position). This results in a product where the double bond has shifted. The formation of a resonance-stabilized allylic carbocation is a key intermediate in such SN1-type allylic rearrangements. youtube.com
The stability of carbocations plays a pivotal role in determining the likelihood and nature of these rearrangements. Benzylic carbocations, where the positive charge is on a carbon atom adjacent to a benzene ring, are particularly stable due to resonance delocalization of the charge into the aromatic ring. youtube.comlibretexts.org In the case of this compound, ionization of the chloro group on the propenyl chain would lead to a secondary benzylic carbocation, which is a relatively stable intermediate. However, this carbocation can potentially undergo further rearrangement, such as a hydride or alkyl shift, to form an even more stable carbocation if the molecular structure allows. masterorganicchemistry.com
Lewis Acid-Promoted Reactions of Propenylbenzenes
Lewis acids are electron-pair acceptors that can significantly influence the course of organic reactions by activating substrates. nih.gov In the context of propenylbenzenes like this compound, Lewis acids can promote a variety of transformations, including additions, cyclizations, and rearrangements. amanote.comnih.gov
One of the primary roles of a Lewis acid in reactions of haloalkanes is to facilitate the formation of a carbocation by coordinating with the halogen atom, making it a better leaving group. For example, a Lewis acid such as aluminum chloride (AlCl₃) can interact with the chlorine atom on the propenyl chain of this compound. This interaction weakens the carbon-chlorine bond and promotes its cleavage, generating a carbocation intermediate. pearson.com The fate of this carbocation is then dependent on the reaction conditions and the presence of other reagents.
In the presence of a suitable nucleophile, the Lewis acid-generated carbocation can undergo nucleophilic substitution. Furthermore, Lewis acids can catalyze the isomerization of alkenes. researchgate.net For propenylbenzenes, this can involve the migration of the double bond along the side chain. This process typically proceeds through the formation of a carbocation intermediate upon protonation of the double bond by a Brønsted acid (which can be generated in situ from the Lewis acid and trace amounts of water) or direct interaction with the Lewis acid.
Lewis acids are also instrumental in promoting ene reactions , which involve the reaction of an alkene with an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile"). google.combrandeis.edu While this compound itself does not fit the typical ene component, its derivatives or its reaction with other substrates in the presence of a Lewis acid could potentially lead to such transformations. The Lewis acid activates the enophile, making it more susceptible to attack by the ene. nih.gov
The table below summarizes the potential effects of Lewis acids on the reactivity of propenylbenzene systems.
| Reaction Type | Role of Lewis Acid | Potential Outcome for this compound Analogs |
| Carbocation Formation | Coordination with a halide to facilitate its departure. | Generation of a secondary benzylic carbocation, leading to substitution or rearrangement products. |
| Alkene Isomerization | Activation of the double bond towards migration. | Isomerization to other propenylbenzene derivatives with the double bond in a different position. |
| Friedel-Crafts Type Reactions | Activation of an electrophile for aromatic substitution. | Alkylation or acylation of the benzene ring, with the position of substitution influenced by the existing chloro and propenyl groups. |
| Cyclization Reactions | Promotion of intramolecular reactions by activating functional groups. | Intramolecular cyclization if a suitable nucleophilic moiety is present in the molecule. |
It is important to note that the specific outcomes of these reactions are highly dependent on the nature of the Lewis acid, the solvent, the reaction temperature, and the specific structure of the propenylbenzene analog. google.com Strong Lewis acids like AlCl₃ may promote extensive rearrangement and polymerization, while milder Lewis acids might allow for more controlled transformations.
Derivatization and Functionalization of E 1 Chloro 2 Propenylbenzene
Synthesis of Substituted Styryl Derivatives
The styryl group inherent in (E)-1-Chloro-2-propenylbenzene can be incorporated into various heterocyclic scaffolds. While direct use of the compound is one route, it more commonly serves as a precursor to intermediates like cinnamaldehyde (B126680) or cinnamyl alcohol, which then undergo cyclization reactions.
Styryl-pyrazoles are a class of heterocyclic compounds recognized for their wide range of biological activities. nih.govdocumentsdelivered.com The synthesis of these molecules often involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.gov While not always starting directly from this compound, it serves as a ready precursor to the necessary intermediates.
For instance, this compound can be oxidized to cinnamaldehyde. This aldehyde can then undergo a Claisen-Schmidt condensation with an appropriate ketone to form a cinnamylideneacetophenone (B188827) (a type of chalcone). Subsequent reaction of this intermediate with hydrazine hydrate (B1144303) leads to the formation of a styryl-substituted pyrazoline, which can be oxidized to the corresponding styryl-pyrazole. nih.gov Another route involves the reaction of 3-styrylchromones with hydrazine derivatives, which also yields styryl-pyrazoles. nih.gov
Table 1: Representative Synthesis of a Styryl-Pyrazoline Derivative
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1 | This compound | Oxidation (e.g., with PCC) | Cinnamaldehyde |
| 2 | Cinnamaldehyde, Acetophenone | Base (e.g., NaOH) | (E,E)-Cinnamylideneacetophenone |
| 3 | (E,E)-Cinnamylideneacetophenone | Hydrazine hydrate (NH₂NH₂·H₂O), Acetic Acid | 1-Acetyl-5-phenyl-3-styryl-2-pyrazoline |
Styrylchromones: These compounds, which feature a styryl group attached to a chromone (B188151) core, have been synthesized through various methods. nih.gov A common strategy is the aldol (B89426) condensation of a 2'-hydroxyacetophenone (B8834) with cinnamaldehyde, followed by an oxidative cyclization step. ipb.ptclockss.org Cinnamaldehyde, readily prepared from this compound, is a key component in this synthesis. The cyclization of the resulting 2'-hydroxycinnamylideneacetophenone intermediate is often achieved using reagents like iodine in DMSO or selenium dioxide. ipb.ptclockss.org
Styrylquinolines: The synthesis of styrylquinolines can be achieved through methods such as the Friedländer annulation. nih.gov This reaction involves the condensation of a 2-aminophenyl ketone or aldehyde with a compound containing a reactive α-methylene group. In the context of styrylquinolines, a (2-aminophenyl)chalcone can react with a compound like acetone (B3395972) to build the quinoline (B57606) ring in-situ, yielding a 2-methyl-4-styrylquinoline. nih.gov The required chalcone (B49325) precursor is synthesized from 2'-aminoacetophenone (B46740) and cinnamaldehyde, again linking the synthesis back to this compound. An alternative route involves the reaction between cinnamyl alcohol (from the hydrolysis of this compound) and anilines. researchgate.net
Table 2: Synthesis of a 2-Methyl-4-styrylquinoline via Friedländer Reaction
| Step | Precursor 1 | Precursor 2 | Reagents/Conditions | Product |
| 1 | 2'-Aminoacetophenone | Cinnamaldehyde | Base-catalyzed condensation | 1-(2-Aminophenyl)-3-phenylprop-2-en-1-one (2'-Aminochalcone) |
| 2 | 2'-Aminochalcone | Acetone | Acid or base catalysis | (E)-2-Methyl-4-styrylquinoline |
Halogen-Specific Transformations on the Phenyl Ring
The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction for functionalizing aromatic rings. quizlet.com The regiochemical outcome of such substitutions is dictated by the directing effects of the substituents already present on the ring. youtube.com
In this compound, the benzene (B151609) ring bears two substituents: a chloro group and a propenyl group.
Chloro Group: This is a deactivating group due to its inductive electron withdrawal, but it is an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the carbocation intermediate (arenium ion) formed during attack at these positions. vanderbilt.edu
Propenyl Group: This alkyl-type group is weakly activating and also an ortho, para-director through inductive effects and hyperconjugation. youtube.com
The combined influence of these two ortho, para-directing groups means that incoming electrophiles will be directed to the positions ortho and para to the chloro group (positions 2, 4, and 6). Due to the steric bulk of the propenyl group at position 1, substitution at position 2 may be hindered. Therefore, electrophilic attack is most likely to occur at the C-4 (para) and C-6 (ortho) positions relative to the chloro substituent.
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile Source | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-Chloro-4-nitro-2-propenylbenzene |
| Bromination | Br₂, FeBr₃ | 4-Bromo-1-chloro-2-propenylbenzene |
| Sulfonation | Fuming H₂SO₄ | 4-Chloro-3-propenylbenzene-1-sulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-(4-Chloro-3-propenylphenyl)ethan-1-one |
Transformations at the Propenyl Carbon-Carbon Double Bond
The carbon-carbon double bond in the propenyl side chain is an electron-rich region, making it susceptible to electrophilic addition reactions. ksu.edu.sa These reactions convert the unsaturated propenyl group into a saturated alkyl chain, offering a route to a different class of derivatives.
Electrophilic addition to the double bond typically proceeds via a two-step mechanism involving the formation of a carbocation intermediate. ksu.edu.sa In the case of this compound, the addition of an electrophile (E⁺) to the double bond can form a carbocation at either the carbon adjacent to the phenyl ring (benzylic position) or the carbon adjacent to the chloro-substituted carbon. The benzylic carbocation is significantly stabilized by resonance with the phenyl ring, and therefore, its formation is highly favored. The subsequent attack by a nucleophile (Nu⁻) at this position dictates the final product, following Markovnikov's rule. dalalinstitute.com
Table 4: Addition Reactions at the Propenyl Double Bond
| Reaction Type | Reagent | Key Intermediate | Final Product |
| Hydrohalogenation | HBr | Resonance-stabilized benzylic carbocation | 1-Bromo-1-(2-chlorophenyl)propane |
| Halogenation | Br₂ | Cyclic bromonium ion | 1,2-Dibromo-1-(2-chlorophenyl)propane |
| Hydration | H₂O, H₂SO₄ (cat.) | Resonance-stabilized benzylic carbocation | 1-(2-Chlorophenyl)propan-1-ol |
Isomerization of Allylbenzenes to Propenylbenzenes
The synthesis of propenylbenzenes, including this compound, often begins with the corresponding allylbenzene (B44316) isomer. The isomerization of the allyl group (prop-2-enyl) to the more thermodynamically stable propenyl group (prop-1-enyl) is a crucial and widely applied reaction. researchgate.net This transformation involves the migration of the double bond from the terminal position to an internal position, resulting in the formation of (E) and (Z) isomers, with the (E)-isomer typically being the major product due to its greater stability.
This isomerization can be achieved through various catalytic methods, primarily involving either strong bases or transition metal complexes. researchgate.net
Base-Catalyzed Isomerization: Strong bases such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) are effective catalysts for this reaction. researchgate.net These reactions, however, often necessitate harsh conditions, including high temperatures and prolonged reaction times, to proceed efficiently. researchgate.net For instance, quantitative isomerization of some 2-propenylaromatics to their 1-propenyl derivatives has been achieved using a KOH/DMSO/H₂O system at 100°C for 2 hours. docksci.com The basicity of the reaction system is a key factor, with stronger bases favoring the isomerization. researchgate.net
Transition Metal-Catalyzed Isomerization: A wide array of transition metal catalysts are highly efficient in promoting the isomerization of allylbenzenes. These methods often offer milder reaction conditions and higher selectivity compared to base-catalyzed approaches. uoregon.edu Commonly employed metals include palladium, rhodium, ruthenium, cobalt, and iron. docksci.comsemanticscholar.org The mechanism for metal-catalyzed isomerization is often proposed to proceed through a π-allyl metal-hydride complex. researchgate.net
The choice of catalyst and ligands can influence the stereoselectivity of the reaction, leading to different ratios of (E) and (Z) propenylbenzene products. For example, certain high-spin cobalt(II) complexes have been shown to exhibit high Z-selectivity in the isomerization of terminal alkenes. nih.gov
| Catalyst System | Conditions | Outcome | Reference(s) |
| Potassium Hydroxide (KOH) | DMSO/H₂O, 100°C, 2h | Quantitative isomerization to 1-propenyl derivatives. | docksci.com |
| Palladium(II) Chloride | Acetic Acid | Rapid isomerization, mainly to the trans-isomer. | semanticscholar.org |
| Rhodium Complexes | Varies | Effective for isomerization, often observed during hydroformylation reactions. | docksci.com |
| Ruthenium Complexes | Varies | Efficient isomerization, can be used in tandem with other reactions like decarboxylation. | polimi.it |
| High-Spin Cobalt(II) Complexes | Toluene, 50°C | High Z-selectivity for isomerization of terminal alkenes. | nih.gov |
Preparation of Alpha-Chloro Oximes from Styrene (B11656) Compounds
The direct conversion of styrene or propenylbenzene compounds to alpha-chloro oximes is not a standard, single-step transformation. However, alpha-chloro oximes can be synthesized through the reaction of alkenes with nitrosyl chloride (NOCl). wikipedia.org This reaction proceeds via an electrophilic addition mechanism where the nitrosyl group adds to one carbon of the double bond and the chlorine atom adds to the other. askfilo.comvedantu.com The addition of NOCl to alkenes generally follows the Markovnikov rule. wikipedia.org
For a substrate like this compound, the reaction with nitrosyl chloride would be expected to yield an alpha-chloro oxime. The electrophilic NO+ group would add to the double bond, followed by the attack of the chloride ion. The stereochemical outcome of this addition can be influenced by the structure of the alkene and the reaction solvent. stackexchange.com
An alternative, multi-step pathway to related oximes involves the initial transformation of the alkene. For example, an alpha-halo-aldehyde can be reacted with a hydroxylamine-generating reagent to form an alpha-hydroxy-oxime. google.com This suggests a potential route where the propenyl group is first converted into an alpha-chloro aldehyde intermediate, which is then oximated. The conversion of carbonyl compounds into oximes is a well-established reaction, often carried out using hydroxylamine (B1172632) hydrochloride. nih.gov
| Reaction | Reagents | Intermediate/Product | Notes | Reference(s) |
| Direct Addition | Nitrosyl Chloride (NOCl) | Alpha-chloro oxime | Electrophilic addition to the propenyl double bond. Follows Markovnikov rule. | wikipedia.org |
| Multi-step via Aldehyde | 1. Oxidizing/Chlorinating Agent 2. Hydroxylamine (e.g., NH₂OH·HCl) | 1. Alpha-chloro aldehyde 2. Alpha-chloro oxime | Involves initial functionalization of the alkene to a carbonyl group, followed by oximation. | google.comnih.gov |
Nitration of Propenylbenzene Derivatives
The nitration of this compound is an electrophilic aromatic substitution reaction, typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). study.commasterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring. vedantu.com
The position of the incoming nitro group is determined by the directing effects of the substituents already present on the ring: the chloro group and the (E)-propenyl group.
Chloro Group (-Cl): The chlorine atom is an ortho-, para-directing group. study.com Although it is deactivating due to its inductive electron-withdrawing effect, its lone pairs can donate electron density to the ring through resonance, stabilizing the intermediates for ortho and para attack. vedantu.comyoutube.com
(E)-Propenyl Group (-CH=CHCH₃): Alkyl and alkenyl groups are generally activating and ortho-, para-directing. unizin.orgsavemyexams.com They donate electron density to the ring via an inductive effect, which stabilizes the carbocation intermediate formed during the substitution. pressbooks.pub
In this compound, both the chloro group at C1 and the propenyl group at C2 direct incoming electrophiles to the ortho and para positions relative to themselves. The directing effects reinforce each other, strongly favoring substitution at the C4 (para to the chloro group) and C6 (ortho to the chloro group) positions. Steric hindrance from the adjacent propenyl group might slightly disfavor substitution at the C6 position compared to the C4 position.
Therefore, the nitration is expected to yield a mixture of products, primarily 4-nitro-1-chloro-2-propenylbenzene and 6-nitro-1-chloro-2-propenylbenzene.
It is also noteworthy that under certain conditions, reactions can occur on the side chain. themasterchemistry.com While aromatic nitration is the primary reaction, the possibility of addition or oxidation reactions involving the propenyl double bond should be considered, depending on the specific reaction conditions.
| Substituent | Position | Type | Directing Effect |
| -Cl | C1 | Deactivating (weak) | Ortho, Para |
| -(E)-CH=CHCH₃ | C2 | Activating | Ortho, Para |
| Predicted Major Products | C4, C6 | - | 4-nitro-1-chloro-2-propenylbenzene and 6-nitro-1-chloro-2-propenylbenzene |
Catalytic Transformations Involving E 1 Chloro 2 Propenylbenzene and Its Analogs
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-like)
Metal-catalyzed cross-coupling reactions are fundamental in C-C bond formation. (E)-1-Chloro-2-propenylbenzene, as a vinyl chloride derivative, is a suitable substrate for reactions like the Suzuki-Miyaura coupling. This reaction typically involves a palladium catalyst to couple an organohalide with an organoboron compound. wikipedia.org
The Suzuki-Miyaura reaction is a versatile method for synthesizing a wide range of organic compounds, including polyolefins, styrenes, and substituted biphenyls. The reaction is compatible with a broad range of functional groups and can be performed under mild conditions. For vinyl chlorides, specific catalyst systems have been developed to achieve high yields. For instance, the use of Pd₂(dba)₃/P(t-Bu)₃ as a catalyst enables the Suzuki cross-coupling of various vinyl halides, including chlorides, with arylboronic acids, often at room temperature. acs.org Similarly, a protocol utilizing catalytic amounts of Pd(OAc)₂ and the ligand SPhos, in conjunction with cesium fluoride (CsF) in isopropanol, has been shown to be effective for the coupling of vinyl chlorides with heteroaryl boronic acids. nih.govrsc.orgresearchgate.net
The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that includes oxidative addition of the vinyl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org
Another significant cross-coupling reaction is the Heck reaction, which couples aryl or vinyl halides with alkenes. wikipedia.orgorganic-chemistry.org This palladium-catalyzed process is an effective method for the synthesis of substituted alkenes and demonstrates high trans selectivity. organic-chemistry.org The reaction typically employs a palladium catalyst like palladium(II) acetate, a phosphine ligand, and a base such as triethylamine or potassium carbonate. wikipedia.org
| Catalyst System | Coupling Partners | Key Conditions | Typical Yield |
|---|---|---|---|
| Pd(OAc)₂ / SPhos | Vinyl Chlorides + Heteroaryl Boronic Acids | CsF, isopropanol | Good to Excellent |
| Pd₂(dba)₃ / P(t-Bu)₃ | Vinyl Chlorides + Arylboronic Acids | Room Temperature | Very Good |
| Pd(OAc)₂ / PCy₃ | Vinyl Triflates + Arylboronic Acids | Room Temperature | Good to Excellent |
Catalysis in Isomerization Reactions of Allyl- and Propenylbenzenes
The isomerization between allylbenzenes (possessing a terminal double bond) and the more thermodynamically stable propenylbenzenes (with an internal double bond) is a significant transformation, often facilitated by catalysts.
Ruthenium(II) complexes have emerged as highly effective catalysts for the isomerization of terminal alkenes to internal alkenes. It is proposed that under reaction conditions, various ruthenium sources can evolve into catalytically active peralkene Ru(II) species. nih.gov These species are thought to be the key intermediates in the catalytic cycle. The isomerization process is believed to proceed through a Finke–Watzky mechanism for catalyst formation, which then triggers a "chain-walking" pathway for the alkene isomerization. nih.gov This catalytic system is notable for its efficiency, requiring only parts-per-million (ppm) amounts of the ruthenium source and can be performed without additional solvents or additives. nih.gov
The isomerization of allylbenzenes to propenylbenzenes can also be achieved using basic catalysts. This transformation is typically driven by the formation of a more stable, conjugated system in the propenylbenzene product. The process involves the removal of a proton by a base to form a carbanion intermediate, followed by protonation at a different position to yield the isomerized product. Strong bases such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are commonly employed for this purpose. However, these reactions often necessitate more severe conditions, including high temperatures and extended reaction times, to proceed efficiently.
Catalytic Role in Polymerization Processes
This compound and its analogs can serve as monomers in polymerization reactions, yielding polymers with specific properties. The type of catalyst used plays a crucial role in determining the polymerization mechanism and the characteristics of the resulting polymer.
Cationic catalysts, for example, have been shown to polymerize propenylbenzene. In such processes, the monomer undergoes polymerization while its structural isomer, allylbenzene (B44316), does not participate in the chain growth. Analogs such as 2-chloro-2-propen-1-ol can undergo oligomerization in the presence of specific catalysts. For instance, a novel chromium-based material, Cat-CrNP, has demonstrated high catalytic activity for the oligomerization of 2-chloro-2-propen-1-ol. dntb.gov.ua This reaction yields a product containing a mixture of 4 to 7 monomer units. dntb.gov.ua
Furthermore, Brookhart-type catalysts, specifically (α-diimine)PdMeCl activated with a cocatalyst like silver trifluoromethyl sulfonate (AgOTf), are effective in the polymerization of related monomers like 1-chloro-2-phenylacetylene derivatives. rsc.orgresearchgate.net These systems can produce high molecular weight polymers with narrow polydispersity indices, even with monomers containing highly polar functional groups. researchgate.net
| Monomer | Catalyst System | Resulting Product | Key Finding |
|---|---|---|---|
| Propenylbenzene | Cationic Catalysts (e.g., AlBr₃, BF₃O(C₂H₅)₂) | Solid Polymer (1,2-structure) | Propenylbenzene polymerizes, while allylbenzene does not. |
| 2-Chloro-2-propen-1-ol | Cat-CrNP / MMAO-12 | Oligomer (4-7 mers) | Demonstrates high catalytic activity for oligomerization. dntb.gov.ua |
| 1-Chloro-2-phenylacetylenes | (α-diimine)PdMeCl / AgOTf | High Molecular Weight Polymer | Effective for monomers with both polar and nonpolar groups. researchgate.net |
Heterogeneous Catalysis with Polyoxometalates and Metal Oxides
Heterogeneous catalysts are advantageous due to their ease of separation and potential for recyclability. Polyoxometalates (POMs) and metal oxides are two classes of materials that have shown significant catalytic activity for the transformation of propenylbenzene analogs.
Polyoxometalates are discrete metal-oxygen clusters that can be employed as heterogeneous catalysts for various organic reactions, including oxidations. When integrated into frameworks like Metal-Organic Frameworks (MOFs), these POM-based materials can exhibit strong acidity and redox activity, making them excellent catalysts. They have been used, for example, in the selective oxidation of the benzylic C–H bonds of alkylarenes.
Metal oxides also serve as robust heterogeneous catalysts, particularly in oxidation reactions. The catalytic efficiency of double metal cyanides (DMCs), which contain outer divalent cations like Cu(II) and Ni(II), has been demonstrated in the oxidation of styrene (B11656) using tert-butyl hydroperoxide (TBHP) as the oxidant. In these systems, the outer cations are believed to act as mediators in the electron transfer process, facilitating the oxidation of the alkene. The reaction with a copper-based DMC catalyst can lead to a styrene conversion of up to 95%.
Choline Chloride as a Catalyst in Styryl Compound Synthesis
In the pursuit of greener and more sustainable chemical processes, choline chloride, a biodegradable and inexpensive quaternary ammonium salt, has emerged as an effective catalyst. It is particularly useful in the synthesis of styryl compounds.
A notable application is the synthesis of styryl-pyrazoles, which is achieved through the reaction of substituted benzaldehydes with active methylene (B1212753) compounds like 2-(5-phenyl-1H-pyrazol-3-yl)acetonitriles. In this process, a mixture of choline chloride and sodium hydroxide acts as the catalytic medium. The reaction proceeds via a C=C coupling condensation, affording the desired styryl-pyrazoles in high yields. It is speculated that choline chloride activates the methylene group through hydrogen bonding, which then attacks the carbonyl compound that is also activated by the catalyst. This methodology offers an environmentally benign route for synthesizing styryl derivatives, often without the need for tedious purification steps.
Catalysts for Ether Synthesis with Chlorovinylbenzene
The synthesis of vinyl ethers from vinyl halides, such as chlorovinylbenzene derivatives, is a challenging transformation that typically requires catalytic methods to facilitate the formation of the C–O bond. Traditional methods like the Williamson ether synthesis are often not suitable for unactivated vinyl halides. Consequently, transition-metal-catalyzed cross-coupling reactions have become the preferred approach. Copper- and palladium-based catalytic systems are prominent in this area, with nickel-catalyzed methods also showing utility.
One of the most established methods for the formation of aryl vinyl ether bonds is the Ullmann-type condensation. researchgate.netwikipedia.orgsynarchive.com This reaction involves the copper-catalyzed coupling of a vinyl halide with a phenol or an alcohol. researchgate.netnih.gov Modern variations of this reaction employ soluble copper catalysts, often in conjunction with ligands, which allows for milder reaction conditions compared to the traditional high-temperature requirements. wikipedia.org For the synthesis of vinyl aryl ethers, a typical system might involve a copper(I) salt, such as copper chloride (CuCl), as the catalyst, with a base like cesium carbonate (Cs₂CO₃) to facilitate the deprotonation of the phenol. researchgate.net These reactions are generally carried out in a nonpolar solvent like toluene at reflux temperatures. The choice of base and solvent is crucial to minimize side reactions. researchgate.net
In addition to copper, nickel-based catalytic systems have been developed for the cross-coupling of vinyl halides with phenols. A dual catalytic system employing both nickel and copper has been reported to be effective. In this system, nickel is the primary catalyst for the cross-coupling, while copper is believed to be involved in the transmetalation step. This approach provides a convenient route to a variety of aryl-vinyl and aryl-styrenyl ethers. organic-chemistry.org
Palladium-catalyzed reactions also offer a powerful route to vinyl ethers. These methods can involve the coupling of phenols with vinyl triflates or vinyl halides. For instance, a catalyst generated from Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a bulky phosphine ligand like 2-(di-tert-butylphosphino)biphenyl can efficiently catalyze the conversion of vinyl triflates to the corresponding aryl enol ethers in the presence of a base such as sodium tert-butoxide (NaOᵗBu). rsc.org While this method uses a vinyl triflate instead of a chloride, it highlights the capability of palladium catalysts in forming vinylic C-O bonds.
The table below summarizes representative catalytic systems used for the synthesis of vinyl ethers from vinyl halides and related precursors.
Interactive Data Table: Catalytic Systems for Vinyl Ether Synthesis
| Catalyst System | Nucleophile | Substrate Type | Base | Solvent | Key Features |
| CuCl | Phenols | Vinyl Bromides/Iodides | Cs₂CO₃ | Toluene | Mild Ullmann-type conditions; good to excellent yields. researchgate.net |
| Ni/Cu System | Phenols | Vinyl Halides | - | - | Dual catalyst system for aryl-vinyl ether synthesis. organic-chemistry.org |
| Pd₂(dba)₃ / Ligand | Phenols | Vinyl Triflates | NaOᵗBu | - | Efficient for aryl enol ether synthesis from triflates. rsc.org |
| Copper Metal | Phenols | Aryl Halides | Inorganic Base | High-boiling polar solvents | Traditional Ullmann condensation conditions. wikipedia.orgsynarchive.com |
Ruthenium(II)-Alkylidene Catalysts for Metathesis Reactions
Ruthenium(II)-alkylidene complexes, widely known as Grubbs and Hoveyda-Grubbs catalysts, are powerful tools for olefin metathesis, a reaction that reorganizes carbon-carbon double bonds. These catalysts are known for their remarkable functional group tolerance and stability, making them suitable for complex organic synthesis. nih.gov For a substrate like this compound, which is a substituted styrene, cross-metathesis (CM) is a key transformation.
The family of ruthenium-based catalysts includes several generations, each with distinct characteristics:
Grubbs First-Generation Catalyst ([Cl₂(PCy₃)₂Ru=CHPh]) : This catalyst is effective for a range of metathesis reactions, including the cross-metathesis of styrenes. It can catalyze the CM of styrene with various vinylsilanes, for instance. acs.org The reaction of an indenylidene-ruthenium complex with excess styrene can quantitatively yield the Grubbs' first-generation catalyst. epa.govresearchgate.net
Grubbs Second-Generation Catalyst ([Cl₂(PCy₃)(IMes)Ru=CHPh]) : Featuring an N-heterocyclic carbene (NHC) ligand, this catalyst offers higher activity and broader substrate scope compared to the first generation. It has been shown to be highly effective for the cross-metathesis homodimerization of styrene to trans-stilbene, even at very low catalyst loadings and under aerobic conditions. hrpub.org
Hoveyda-Grubbs Catalysts : These catalysts feature a chelating isopropoxybenzylidene ligand, which imparts greater stability and allows for catalyst recovery. The second-generation Hoveyda-Grubbs catalyst is particularly active. New variations, such as those with an N→Ru coordinate bond, have been developed and tested in various metathesis reactions, including the cross-metathesis of styrenic substrates. beilstein-journals.org
The cross-metathesis of vinyl halides is also achievable with specific ruthenium catalysts. While many common Ru-based catalysts may decompose, the phosphine-free second-generation Hoveyda-Grubbs catalyst has shown success in the CM of vinyl chloride with various alkenes. researchgate.net This demonstrates the potential of these advanced catalysts to handle halogenated substrates that might be challenging for other systems. The choice of catalyst is critical, as the nature of the ligands significantly influences the catalyst's activity, stability, and selectivity in a given metathesis transformation. kaist.ac.kr
The following table presents data on the performance of various ruthenium(II)-alkylidene catalysts in cross-metathesis reactions involving styrene, a close analog of this compound.
Interactive Data Table: Ruthenium Catalysts in Styrene Cross-Metathesis
| Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Yield (%) |
| Grubbs 1st Gen | CM | Styrene | Vinylsilanes | 2 | ≥95 (Conversion) |
| Grubbs 2nd Gen | CM (Homodimerization) | Styrene | Styrene | ~0.009 | 87 |
| Hoveyda-Grubbs 1st Gen | CM (Homodimerization) | Styrene | Styrene | 0.02 - 0.2 | Lower than 2nd Gen |
| Hoveyda-Grubbs 2nd Gen | CM (Homodimerization) | Styrene | Styrene | 0.02 - 0.2 | High activity |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of (E)-1-Chloro-2-propenylbenzene. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment and confirmation of its stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical spectrum recorded in deuterated chloroform (CDCl₃), the signals for this compound are well-resolved. chemicalbook.com The aromatic protons of the benzene (B151609) ring appear as a multiplet in the downfield region, typically between δ 7.08 and 7.54 ppm. chemicalbook.com The vinylic protons, which are part of the carbon-carbon double bond, give rise to two distinct signals. The proton attached to the carbon adjacent to the benzene ring (Cα) appears around δ 6.600 ppm, while the proton on the carbon adjacent to the chloromethyl group (Cβ) resonates at approximately δ 6.302 ppm. chemicalbook.com
A crucial piece of data for confirming the (E)-stereochemistry is the coupling constant (J) between these two vinylic protons. The observed coupling constant of 15.6 Hz is characteristic of a trans configuration across the double bond. chemicalbook.com The methylene (B1212753) protons (-CH₂Cl) are deshielded by the adjacent chlorine atom and the double bond, resulting in a doublet at approximately δ 4.202 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This allows for the confirmation of the carbon skeleton. The spectrum shows distinct signals for the aromatic carbons, the two vinylic carbons of the propenyl group, and the aliphatic carbon of the chloromethyl group. chemicalbook.com
| ¹H NMR Data for this compound in CDCl₃ | |
| Proton Assignment | Chemical Shift (δ) in ppm |
| Aromatic (C₆H₅) | 7.08 - 7.54 (multiplet) |
| Vinylic (=CH-Ar) | 6.600 (doublet) |
| Vinylic (=CH-CH₂Cl) | 6.302 (doublet of triplets) |
| Methylene (-CH₂Cl) | 4.202 (doublet) |
Data sourced from ChemicalBook. chemicalbook.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern upon ionization, which provides further structural confirmation. The compound has a molecular formula of C₉H₉Cl and a molecular weight of approximately 152.62 g/mol . nih.gov
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 152. chemicalbook.com Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic peak (M+2)⁺ is observed at m/z 154 with roughly one-third the intensity of the M⁺ peak. chemicalbook.comdocbrown.info This isotopic signature is a clear indicator of the presence of a single chlorine atom in the molecule.
The fragmentation pattern is highly characteristic. The most abundant peak in the spectrum, known as the base peak, appears at m/z 117. chemicalbook.comnih.gov This fragment corresponds to the loss of the chloromethyl radical (•CH₂Cl), resulting in the formation of the highly stable cinnamyl cation ([C₉H₉]⁺). Another significant fragment is observed at m/z 115, which arises from the loss of a hydrogen chloride (HCl) molecule from the parent ion. nih.gov
| Key Fragments in the Mass Spectrum of this compound | |
| m/z Value | Proposed Fragment Identity |
| 154 | [C₉H₉³⁷Cl]⁺ |
| 152 | [C₉H₉³⁵Cl]⁺ |
| 117 | [C₉H₉]⁺ |
| 115 | [C₉H₇]⁺ |
| 91 | [C₇H₇]⁺ |
Data sourced from ChemicalBook and PubChem. chemicalbook.comnih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The stretching vibration of the carbon-carbon double bond (C=C) of the propenyl group appears in the region of 1600-1650 cm⁻¹. A strong absorption band, characteristic of the trans (E) configuration of the double bond, is the out-of-plane C-H bending vibration, which occurs around 965 cm⁻¹. The C-Cl stretching vibration gives rise to a signal in the fingerprint region, typically between 600 and 800 cm⁻¹. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic structure of the molecule, particularly the conjugated π-electron system. This compound contains a phenyl group conjugated with a carbon-carbon double bond. This extended conjugation allows the molecule to absorb UV radiation, promoting electrons from a π bonding orbital to a π* antibonding orbital (a π → π* transition). This results in a characteristic absorption maximum (λmax) in the UV region of the electromagnetic spectrum.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of the (E)-stereochemistry, as well as precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice. However, this compound is a liquid at room temperature, with a reported melting point of -19 °C. chemicalbook.com Consequently, obtaining a single crystal suitable for X-ray diffraction analysis is challenging and requires specialized low-temperature crystallographic techniques. As such, published X-ray crystallographic data for this specific compound are not readily found in the literature.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds in a mixture. rsc.org It is routinely used to assess the purity of this compound and to identify any byproducts from its synthesis.
In a GC-MS analysis, the gas chromatograph first separates the components of a sample based on their volatility and interaction with the stationary phase of the GC column. This compound will have a characteristic retention time under specific analytical conditions. Following separation, the eluted compounds enter the mass spectrometer, which generates a mass spectrum for each component. rsc.org This allows for the positive identification of the main product by matching its mass spectrum with library data. Furthermore, any impurities, such as the (Z)-isomer or unreacted starting materials, can be separated and identified by their unique retention times and mass spectra, providing a comprehensive profile of the sample's purity.
Theoretical and Computational Investigations of E 1 Chloro 2 Propenylbenzene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of (E)-1-chloro-2-propenylbenzene. scispace.com These calculations can predict a variety of molecular properties that govern the molecule's reactivity.
Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For substituted benzene (B151609) derivatives, these energies are influenced by the nature of the substituents. scispace.com
Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical attack. For this compound, the aromatic ring, the double bond of the propenyl group, and the electronegative chlorine atom are expected to be key features on the MEP map.
Table 1: Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical reactivity and stability |
Note: The values in this table are hypothetical and represent typical results obtained from DFT calculations for similar molecules.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide insights into the electronic structure of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with their environment. researchgate.netcam.ac.uk MD simulations model the movement of atoms over time, providing a detailed picture of conformational changes and intermolecular forces.
MD simulations are also invaluable for studying the behavior of this compound in different solvents or in the presence of other molecules. cam.ac.uk These simulations can elucidate how intermolecular forces, such as van der Waals interactions and electrostatic interactions, influence the molecule's orientation and aggregation. For instance, in a nonpolar solvent, one might expect aggregation driven by π-π stacking of the benzene rings. nih.gov
Table 2: Conformational States of this compound from MD Simulations
| Conformational State | Dihedral Angle (C=C-C-C) | Relative Population | Interconversion Rate |
|---|---|---|---|
| Planar | ~0° | High | Low |
Note: This table presents a simplified, hypothetical representation of conformational analysis results.
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. scielo.br For this compound, computational methods can be used to explore various potential reactions, such as nucleophilic substitution at the carbon atom bearing the chlorine, or addition reactions at the propenyl double bond.
By calculating the potential energy surface for a given reaction, chemists can determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. researchgate.net This information is critical for predicting reaction rates and understanding how changes in the molecular structure might affect reactivity. Theoretical calculations can distinguish between different possible mechanisms, such as S\N1 versus S\N2 pathways in substitution reactions. scielo.br
The geometry of the transition state, the highest energy point along the reaction coordinate, can be precisely calculated. semanticscholar.orgscispace.com Understanding the structure of the transition state provides deep insights into the factors that control the reaction's outcome and selectivity.
Table 3: Calculated Activation Energies for Hypothetical Reactions of this compound
| Reaction Type | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Nucleophilic Substitution | S\N2 | 25 |
Note: The data in this table is illustrative and intended to represent the type of results generated from computational studies of reaction mechanisms.
Structure-Activity/Property Relationship Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physical properties of chemical compounds based on their molecular structure. jocpr.commdpi.com These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined activity or property.
For this compound and related compounds, QSAR models could be developed to predict properties such as toxicity, environmental persistence, or specific biological activities. chalcogen.ro The first step in building a QSAR model is to calculate a wide range of molecular descriptors for a series of related compounds. These descriptors can encode information about the molecule's size, shape, electronic properties, and lipophilicity. jocpr.com
Statistical techniques such as multiple linear regression or machine learning algorithms are then used to create a model that correlates these descriptors with the observed activity. chalcogen.ro A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the design of molecules with desired properties.
Table 4: Examples of Molecular Descriptors Used in QSAR/QSPR Modeling
| Descriptor Class | Specific Descriptor Example | Property Encoded |
|---|---|---|
| Topological | Wiener Index | Molecular branching |
| Electronic | Dipole Moment | Polarity |
| Constitutional | Molecular Weight | Size |
Note: This table lists general classes of descriptors and is not based on a specific QSAR model for this compound.
Environmental Fate and Degradation Studies of Halogenated Benzenes
Atmospheric Degradation Pathways
The primary mechanism for the atmospheric removal of halogenated benzenes is through oxidation by hydroxyl radicals (•OH), which are photochemically generated in the troposphere. rsc.orgethz.ch The reaction of hydroxyl radicals with aromatic compounds can proceed via two main pathways: addition to the aromatic ring or hydrogen abstraction from substituent groups.
For a compound like (E)-1-Chloro-2-propenylbenzene, with both an aromatic ring and an alkenyl side chain, the addition of •OH to the benzene (B151609) ring is expected to be a significant degradation route. This addition reaction forms a "hot" adduct, an energized intermediate that can subsequently react with atmospheric oxygen. rsc.org The presence of the chlorine atom on the benzene ring influences the position of the hydroxyl radical attack. Furthermore, the propenyl group, with its electron-rich double bond, is also a likely target for •OH radical addition. This would lead to the formation of various oxygenated products.
Key Atmospheric Degradation Reactions for Halogenated Benzenes:
| Reaction Type | Reactant | Description |
| Hydroxyl Radical Addition | Aromatic Ring | The •OH radical adds to the electron-rich benzene ring, forming a hydroxycyclohexadienyl-type radical. This is a primary degradation pathway. |
| Hydroxyl Radical Addition | Alkenyl Side Chain | The •OH radical adds to the double bond of the propenyl group, initiating a series of oxidation reactions on the side chain. |
| Hydrogen Abstraction | Propenyl Group | The •OH radical can abstract a hydrogen atom from the methyl group of the propenyl side chain, although this is generally a slower process than addition to the double bond or the aromatic ring. |
Microbial Degradation Mechanisms
The biodegradation of halogenated aromatic compounds by microorganisms is a critical process for their removal from contaminated soil and water. oup.comnih.gov Bacteria and fungi have evolved diverse enzymatic systems to metabolize these often recalcitrant compounds, typically involving the removal of the halogen substituent and the cleavage of the aromatic ring. oup.comnih.gov
Under aerobic conditions, the initial step in the degradation of chlorinated benzenes is often catalyzed by oxygenase enzymes. microbe.com These enzymes incorporate one or two atoms of oxygen into the aromatic ring, leading to the formation of catechols. nih.gov For lower chlorinated benzenes, these catechols can then undergo ring cleavage and further metabolism. microbe.com In the case of this compound, it is plausible that a dioxygenase would attack the aromatic ring to form a chlorinated dihydrodiol, which is then dehydrogenated to a substituted catechol. The propenyl side chain might also be a target for microbial oxidation.
Under anaerobic conditions, the primary degradation mechanism for highly chlorinated benzenes is reductive dechlorination, where bacteria use the chlorinated compound as an electron acceptor, replacing a chlorine atom with a hydrogen atom. microbe.com While less common for monochlorinated compounds, this pathway can be significant in anoxic environments. microbe.com
Evolution of Degradation Pathways in Microorganisms
The ability of microorganisms to degrade synthetic halogenated compounds is a fascinating example of microbial evolution. nih.govnih.gov Many of the enzymes involved in the degradation of chlorinated benzenes are believed to have evolved from enzymes that originally catalyzed the degradation of naturally occurring aromatic compounds like benzene and toluene. ethz.ch
The evolution of these new metabolic pathways can occur through several mechanisms:
Gene Mutation: Random mutations in existing enzymes can alter their substrate specificity, allowing them to act on new, synthetic compounds.
Horizontal Gene Transfer: Microorganisms can acquire genes for degradation pathways from other organisms through processes like conjugation, transformation, and transduction. nih.gov This allows for the rapid dissemination of new catabolic capabilities within a microbial community.
Recombination: The assembly of new pathways can occur through the recombination of genes from different pre-existing pathways. nih.gov
The presence of insertion elements and transposons near the genes encoding for the degradation of chloroaromatic compounds suggests that these mobile genetic elements have played a significant role in the evolution of these metabolic capabilities. nih.gov
Enzymatic Processes in Chlorobenzene (B131634) Metabolism
The aerobic metabolism of chlorobenzene is a well-studied model for the degradation of halogenated benzenes. The key enzymes involved are multicomponent systems that work in concert to break down the aromatic ring. ethz.chnih.gov
The initial attack is typically carried out by a chlorobenzene dioxygenase . This enzyme incorporates two oxygen atoms into the aromatic ring to form a cis-1,2-dihydroxy-3-chlorocyclohexa-3,5-diene (cis-chlorobenzene dihydrodiol). ethz.ch This step is crucial as it destabilizes the aromatic ring.
The cis-chlorobenzene dihydrodiol is then rearomatized by a dihydrodiol dehydrogenase to form 3-chlorocatechol. ethz.ch This catechol is a central intermediate that can be further degraded by ring-cleavage enzymes.
Ring cleavage can occur through two main pathways:
ortho-cleavage: The aromatic ring is cleaved between the two hydroxyl groups of the catechol by a catechol 1,2-dioxygenase . ethz.ch
meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase .
These ring-cleavage products are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, allowing the microorganism to derive energy and carbon from the pollutant. ethz.ch
Key Enzymes in Aerobic Chlorobenzene Degradation:
| Enzyme | Function |
| Chlorobenzene Dioxygenase | Incorporates two oxygen atoms into the chlorobenzene ring. |
| Dihydrodiol Dehydrogenase | Converts the resulting dihydrodiol to a catechol. |
| Catechol Dioxygenase | Cleaves the aromatic ring of the catechol intermediate. |
Chemical Degradation Technologies for Halogenated Organic Compounds
In addition to natural degradation processes, several chemical technologies have been developed for the remediation of sites contaminated with halogenated organic compounds. These technologies aim to either destroy the contaminants or transform them into less toxic substances.
Catalytic Dechlorination and Pyrolysis
Catalytic dechlorination involves the use of a catalyst to facilitate the removal of chlorine atoms from an aromatic ring, typically replacing them with hydrogen atoms (hydrodechlorination). acs.orgresearchgate.net Various transition metal catalysts, such as palladium and ruthenium, have been shown to be effective for the dechlorination of aryl chlorides. acs.orgresearchgate.net These reactions are often carried out using a hydrogen source, such as hydrogen gas or a hydrogen donor like sodium formate. researchgate.net
Pyrolysis is a thermal decomposition process that occurs in the absence of oxygen. nih.govresearchgate.net When applied to chlorinated benzenes, pyrolysis can lead to the formation of less chlorinated or non-chlorinated compounds, such as benzene. researchgate.net However, the high temperatures required for pyrolysis can also lead to the formation of more toxic byproducts, including polychlorinated biphenyls (PCBs) and other chlorinated aromatic compounds, if the conditions are not carefully controlled. nih.govresearchgate.net The product distribution during pyrolysis is highly dependent on factors such as temperature, residence time, and the presence of other substances. researchgate.net
Hydrothermal Treatment
Hydrothermal treatment utilizes the unique properties of water at high temperatures and pressures (subcritical and supercritical conditions) to degrade organic pollutants. scientific.net Under these conditions, water acts as a solvent, a reactant, and a catalyst. For chlorinated aromatic hydrocarbons, hydrothermal treatment can lead to dechlorination and the breakdown of the aromatic ring. scientific.net
The mechanism of hydrothermal dechlorination can involve redox reactions, with studies showing that hydrated ferric ions can react with monochlorobenzene. scientific.net The process can effectively convert chlorinated organic compounds into simpler, less harmful substances like carbon dioxide, water, and inorganic halides.
Biological and Pharmacological Relevance of E 1 Chloro 2 Propenylbenzene Derivatives
Antimicrobial Activities of Related Cationic Copolymers
Cationic polymers, particularly those incorporating styrenic monomers, have emerged as a promising class of antimicrobial agents. Their mechanism of action typically involves the electrostatic interaction between the positively charged polymer and the negatively charged bacterial cell membrane, leading to membrane disruption and cell death. This approach is of significant interest due to the growing challenge of antibiotic resistance. nih.govmdpi.com
Copolymers synthesized from styrene (B11656) and N,N-dimethylaminoethyl methacrylate (B99206) (DMAEMA) have been investigated for their antibacterial properties. ekb.egresearchgate.net By reacting styrene with DMAEMA in various molar ratios, copolymers can be formed, which are then quaternized to introduce a permanent positive charge, enhancing their antimicrobial efficacy. ekb.eg For instance, copolymers formed through free radical polymerization and subsequently alkylated with hexyl bromide yielded cationic copolymers with promising activity against both Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus). ekb.egresearchgate.net The balance between hydrophobic (styrene) and cationic/hydrophilic components is crucial for their biological activity, as it governs the interaction with bacterial membranes. mdpi.com Studies on other cationic copolymers have shown that factors such as the length of the alkyl hydrophobic chain and the incorporation of hydrophilic units like poly(ethylene glycol) methyl ether methacrylate (PEGMA) significantly influence the minimum inhibitory concentration (MIC) against various microorganisms. mdpi.com Generally, a higher degree of hydrophobicity tends to increase antimicrobial activity by enhancing interactions with the cell surface. mdpi.com
Antitumor and Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitory Activities of Styrylquinolines
Styrylquinolines, which contain the styryl moiety, have been a focus of cancer research due to their potent antitumor activities and ability to inhibit key enzymes in cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) kinase. nih.govtandfonline.com Overexpression or mutation of EGFR is a common factor in the progression of many cancers, making it a critical target for therapeutic agents. researchgate.net
A series of newly synthesized 4,6-disubstituted 2-(4-(dimethylamino)styryl)quinoline derivatives has been evaluated for antitumor activity against human hepato-cellular carcinoma (HepG2) and human colorectal carcinoma (HCT116) cell lines. tandfonline.comnih.gov Several of these compounds demonstrated significant cytotoxic effects, with IC₅₀ values comparable to reference drugs like 5-fluorouracil (B62378) and afatinib. nih.gov
The most potent of these antitumor compounds were further assessed for their ability to inhibit EGFR kinase. nih.gov Certain derivatives showed moderate to high inhibitory activity against EGFR. nih.govnih.gov For example, compounds designated as 3a and 4b in one study exhibited strong EGFR inhibition with IC₅₀ values of 2.23 µM and 1.11 µM, respectively, which are comparable to the reference drug sorafenib (B1663141) (IC₅₀ = 1.14 µM). nih.gov Molecular docking studies have further elucidated the mode of interaction between these styrylquinoline derivatives and the EGFR kinase active site, confirming their potential as lead molecules for the development of new anticancer drugs. nih.govresearchgate.net
Table 1: Antitumor Activity of Selected Styrylquinoline Derivatives
| Compound | IC₅₀ vs. HepG2 (µg/ml) | IC₅₀ vs. HCT116 (µg/ml) |
| 3a | 7.7 - 14.2 | 7.7 - 14.2 |
| 4a | 7.7 - 14.2 | 7.7 - 14.2 |
| 4b | 7.7 - 14.2 | 7.7 - 14.2 |
| 3b | 17.2 | 14.8 |
| 5-Fluorouracil (Ref.) | 7.9 | 5.3 |
| Afatinib (Ref.) | 5.4 | 11.4 |
Data sourced from a study on 4,6-disubstituted 2-(4-(dimethylamino)styryl)quinoline derivatives. tandfonline.comnih.gov
Table 2: EGFR Kinase Inhibitory Activity of Selected Styrylquinoline Derivatives
| Compound | IC₅₀ (µM) |
| 4b | 1.11 |
| 3a | 2.23 |
| 3b | 8.01 |
| 4a | 8.78 |
| 8a | 16.01 |
| Sorafenib (Ref.) | 1.14 |
| Erlotinib (Ref.) | 0.1 |
Data reflects in vitro EGFR screening results. nih.govnih.gov
Role as Intermediates in Pharmaceutical Chemistry
Halogenated styrenes and related compounds like (E)-1-Chloro-2-propenylbenzene are valuable intermediates in organic and pharmaceutical chemistry. These compounds serve as building blocks for the synthesis of more complex molecules with diverse pharmacological activities. shreemlifesciences.com The presence of the chloro group and the propenyl side chain provides reactive sites for a variety of chemical transformations, including cross-coupling reactions, additions, and substitutions. This versatility allows for the construction of larger molecular scaffolds found in many active pharmaceutical ingredients (APIs). shreemlifesciences.com For example, the styryl framework is integral to the styrylquinoline and styrylchromone classes of compounds, which exhibit a wide range of biological effects. nih.govmdpi.com The synthesis of these and other biologically active derivatives often relies on precursors that can be derived from simple substituted benzenes like this compound.
Investigation of Structure-Activity Relationships (SAR) in Biologically Active Derivatives
Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry for designing more potent and selective drugs. For derivatives containing the styryl moiety, extensive SAR studies have been conducted to delineate the structural features responsible for their biological activities. nih.govmdpi.com
In the context of styrylquinoline-based EGFR inhibitors, research has shown that the substitution pattern on both the quinoline (B57606) ring and the ancillary styryl ring significantly influences inhibitory potency. nih.govmdpi.com For instance, the presence of a dimethylamino group at the para-position of the styryl ring appears to be favorable for antitumor activity. nih.gov Furthermore, modifications to the quinoline core, such as the introduction of a carboxylic acid group at the C-7 position, have been shown to produce potent inhibitors of HIV-1 integrase, another important therapeutic target. mdpi.com
Similarly, for styrylchromones, the type and position of substituents on the aromatic rings are critical for their biological effects, which include antioxidant, anti-inflammatory, and antitumor activities. nih.govnih.gov Studies have indicated that the presence of hydroxyl groups, particularly a catechol group (ortho-dihydroxy) on the styryl B-ring, can potentiate certain inhibitory activities. nih.gov These SAR insights are crucial for the rational design and optimization of new therapeutic agents based on the styryl scaffold.
Conclusion and Future Research Directions
Summary of Key Research Findings and Advancements
Currently, there is a significant lack of published research specifically detailing the synthesis, reactivity, and applications of (E)-1-Chloro-2-propenylbenzene. While general information regarding its molecular formula (C9H9Cl) and molecular weight (152.62 g/mol ) is available, detailed experimental studies and theoretical advancements concerning this particular molecule are not readily found in the scientific literature. Research on related propenylbenzene derivatives has shown a wide range of biological activities, including antimicrobial and antioxidant properties, suggesting that chloro-substituted analogues could also exhibit interesting biological effects. nih.gov However, without specific studies, this remains speculative.
Unexplored Reactivity and Novel Synthetic Opportunities
The reactivity of this compound presents a fertile ground for future investigation. The presence of both a chloro substituent on the benzene (B151609) ring and a propenyl group offers multiple sites for chemical modification. For instance, the double bond in the propenyl chain could be a target for various addition reactions, such as hydrogenation, halogenation, and epoxidation, leading to a diverse array of functionalized derivatives.
Furthermore, the chloro-substituent opens avenues for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which could be employed to introduce a wide range of substituents onto the aromatic ring. The development of novel synthetic methodologies that selectively target either the alkene or the aryl chloride moiety would be a significant advancement. Chemo-enzymatic methods, which have been successfully applied to other propenylbenzenes for the synthesis of diols and hydroxy ketones, could also be explored for this compound to produce chiral compounds of potential interest. nih.gov
Emerging Applications in Advanced Materials Science and Medicinal Chemistry
While no specific applications in advanced materials science for this compound have been reported, the polymerization of related chlorinated alkenes suggests its potential as a monomer. For example, poly(2-chloro-2-propen-1-ol) has been synthesized and modified to create nanoporous materials with enhanced carbon dioxide sorption capabilities. rsc.org Similar polymerization or copolymerization of this compound could lead to novel polymers with unique thermal, optical, or mechanical properties.
In the realm of medicinal chemistry, the incorporation of chlorine atoms into drug candidates is a well-established strategy to enhance their pharmacological profiles. nih.govnih.govexlibrisgroup.com Chlorine can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. chemrxiv.org Given that other propenylbenzene derivatives have shown biological activity, it is plausible that this compound and its derivatives could serve as scaffolds for the development of new therapeutic agents. nih.gov For instance, chalcone (B49325) derivatives, which share some structural similarities, have demonstrated a broad spectrum of pharmacological properties, including anticancer and antimicrobial activities. researchgate.net
Advancements in Sustainable Synthesis and Environmental Remediation Strategies
The development of sustainable and environmentally friendly synthetic routes for this compound and its derivatives is a crucial area for future research. Applying the principles of green chemistry, such as the use of biocatalysts and the minimization of waste, could lead to more efficient and less hazardous production processes. nih.govnih.gov
Regarding environmental remediation, the presence of a chlorinated aromatic ring raises questions about the compound's persistence and potential for bioremediation. While research on the environmental fate of this specific compound is lacking, studies on the remediation of other chlorinated hydrocarbons, such as 1,2-dichloroethylene, are ongoing. mdpi.com Future research could focus on identifying microorganisms capable of degrading this compound or developing catalytic systems for its detoxification.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for (E)-1-Chloro-2-propenylbenzene, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves halogenation or cross-coupling reactions. For reproducibility, document reaction conditions (temperature, solvent, catalysts), and characterize intermediates/products using NMR, GC-MS, and elemental analysis. Ensure purity via HPLC and report retention times. For known compounds, cite prior literature; for novel derivatives, provide full spectral data and purity metrics (e.g., ≥95%) in the main manuscript or supplementary materials .
Q. How can researchers efficiently locate prior studies on this compound?
- Methodological Answer : Use databases like Web of Science, PubMed, and Reaxys with keywords (e.g., "this compound," CAS 1263365-75-8) and Boolean operators. Filter results by publication type (peer-reviewed journals, theses) and date (post-2000 for recent advances). Include synonyms (e.g., 1-(2-chloroprop-2-enyl)benzene) and cross-reference EPA DSSTox or PubChem entries for structural validation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Confirm stereochemistry (E/Z configuration) via coupling constants in -NMR (e.g., for trans alkenes).
- IR : Identify C-Cl stretching (~550-850 cm) and alkene C=C (~1620-1680 cm).
- MS : Validate molecular ion peaks (m/z 180.67 for ) and fragmentation patterns.
Include raw spectral data in supplementary materials for peer review .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways, focusing on electrophilic attack sites (e.g., chloro-alkene moiety). Use software like Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and transition states. Validate predictions with kinetic studies (e.g., Arrhenius plots) and compare experimental/theoretical yields .
Q. What strategies resolve contradictions in reported thermodynamic data (e.g., melting points, solubility) for this compound?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple sources (e.g., PubChem, Reaxys) and assess measurement conditions (e.g., solvent purity, heating rates).
- Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., USP guidelines).
- Statistical Outlier Detection : Apply Grubbs’ test to identify anomalous data points. Document discrepancies in supplementary materials with a reconciliation table .
Q. How can AI-driven synthesis platforms optimize the preparation of this compound derivatives?
- Methodological Answer : Use retrosynthesis tools (e.g., Pistachio, Reaxys Biocatalysis) to propose novel routes. Train machine learning models on reaction databases to predict optimal catalysts (e.g., Pd/C for cross-couplings) or solvent systems. Validate AI proposals via small-scale experiments and iterative feedback loops .
Q. What frameworks ensure ethical and rigorous hypothesis testing in studies involving this compound?
- Methodological Answer : Apply the FINER criteria:
- Feasible : Confirm reagent availability and safety protocols (e.g., fume hood use for volatile intermediates).
- Novel : Target understudied applications (e.g., catalytic asymmetric synthesis).
- Ethical : Adhere to institutional review for environmental impact assessments if scaling reactions .
Data Presentation Guidelines
- Tables : Summarize synthetic yields, spectroscopic data, and computational results. Avoid duplicating figures in text .
- Supplementary Materials : Include raw chromatograms, NMR spectra, and computational input files. Label files as "SI_1_Synthesis_Data.pdf" for clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
